KCC2 blocker 1
Description
BenchChem offers high-quality KCC2 blocker 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about KCC2 blocker 1 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzyl 1-acetyl-2-[(4-methylsulfonylphenyl)methyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-17(24)23-14-6-13-22(23,21(25)28-16-19-7-4-3-5-8-19)15-18-9-11-20(12-10-18)29(2,26)27/h3-5,7-12H,6,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXZWVGQXNFWDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1(CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Core Mechanism of Action of KCC2 Blockers
For Researchers, Scientists, and Drug Development Professionals
Introduction: KCC2, The Master Regulator of Neuronal Inhibition
The K-Cl cotransporter 2 (KCC2), a protein encoded by the SLC12A5 gene, is a cornerstone of inhibitory neurotransmission in the mature central nervous system (CNS).[1][2][3] As the primary chloride extruder in neurons, KCC2's fundamental role is to maintain a low intracellular chloride ([Cl-]i) concentration.[1][3] This carefully maintained ionic gradient is what allows the activation of GABA-A and glycine receptors to be hyperpolarizing, thus mediating synaptic inhibition.[2][4][5] When KCC2 function is compromised—a condition known as KCC2 hypofunction—neurons lose their ability to effectively extrude chloride. This leads to an accumulation of intracellular chloride and a subsequent depolarizing, often excitatory, response to GABA.[1][2][3] This pathological state is a conserved mechanism implicated in an array of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and schizophrenia, making KCC2 a prime therapeutic target.[1][2][3][6][7]
This guide provides a detailed examination of the mechanism of action of a representative KCC2 inhibitor, "KCC2 Blocker 1," offering a framework for understanding how such molecules interact with the transporter and the profound consequences of this inhibition from the molecular to the network level.
Part 1: The Molecular Interaction - Pinpointing the Blocker's Target
The efficacy of any KCC2 blocker begins at its binding site. KCC2 inhibitors are small molecules designed to physically interact with the transporter protein, thereby preventing the conformational changes necessary for ion translocation. Identifying the precise amino acid residues that form the binding pocket is a critical first step in understanding the mechanism and in the rational design of more potent and specific compounds.
Causality in Experimental Design: Why Use Site-Directed Mutagenesis?
Computational docking can predict potential binding sites, but these are merely hypotheses. Site-directed mutagenesis provides the functional evidence required to validate these predictions. By systematically replacing candidate amino acid residues, we can directly test their importance for blocker interaction. A significant reduction in the blocker's potency (a large increase in its IC50 value) following a mutation strongly implies that the altered residue is a key component of the binding site. This approach provides a self-validating system: the wild-type transporter serves as the positive control, while the change in inhibitory profile in the mutant serves as the experimental readout.
Experimental Workflow: Identifying the Binding Site of KCC2 Blocker 1
Caption: A logical workflow for identifying critical binding residues of a KCC2 blocker.
Protocol: KCC2 Activity Measurement using a Thallium Flux Assay
This protocol measures KCC2 activity by using thallium (Tl+) as a surrogate for potassium (K+), as it is also transported by KCC2.[8]
-
Cell Culture: Plate HEK-293 cells stably expressing either wild-type or mutant KCC2 in 96-well black-walled, clear-bottom plates.
-
Dye Loading: Load the cells with a Tl+-sensitive fluorescent indicator dye (e.g., from the FLIPR Potassium Assay Kit) in a chloride-free buffer.[8] The masking dye provided in such kits is crucial for reducing background fluorescence and improving the signal-to-noise ratio.[8]
-
Compound Preparation: Prepare a serial dilution of KCC2 Blocker 1 in the chloride-free buffer.
-
Assay Execution:
-
Place the cell plate into a fluorescence microplate reader (e.g., a FlexStation or FLIPR).
-
Add the KCC2 Blocker 1 dilutions to the wells and incubate for the desired time.
-
Initiate the assay by adding a stimulus buffer containing both chloride and Tl+.
-
Measure the fluorescence intensity over time. The initial rate of fluorescence increase is proportional to the rate of KCC2-mediated Tl+ influx.[8]
-
-
Data Analysis:
-
For each concentration of KCC2 Blocker 1, calculate the initial rate of Tl+ influx.
-
Normalize the rates to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized rate against the logarithm of the blocker concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Transporter | Predicted IC50 for Blocker 1 | Interpretation |
| Wild-Type KCC2 | 100 nM | Baseline potency of the blocker. |
| KCC2 (Y1087A Mutant) | 100 nM | This residue is likely not involved in binding. |
| KCC2 (R952H Mutant) | > 10,000 nM | This residue is critical for Blocker 1 interaction. |
Part 2: The Cellular Ramifications - From Ion Gradients to Network Firing
Inhibiting KCC2 sets off a predictable cascade of events that fundamentally alters neuronal behavior. The direct molecular action—blocking chloride extrusion—translates into a profound shift in the physiology of the neuron and the network it belongs to.
Mechanism: Shifting the GABAergic Reversal Potential
The primary consequence of KCC2 blockade is the gradual accumulation of intracellular Cl-. This alters the Nernst equilibrium potential for chloride (ECl), and consequently, the reversal potential for GABA-A receptor-mediated currents (EGABA). A less negative EGABA means that GABA's effect shifts from hyperpolarizing (inhibitory) to depolarizing (excitatory). A selective KCC2 inhibitor, VU0463271, has been shown to cause a reversible depolarizing shift in EGABA and increase the spiking of cultured hippocampal neurons.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 3. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the neuronal K-Cl co-transporter KCC2 in inhibitory and excitatory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current view on the functional regulation of the neuronal K+-Cl− cotransporter KCC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential for KCC2-targeted neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cell-based potassium-chloride transporter assay using FLIPR Potassium Assay Kit [moleculardevices.com]
- 9. Selective Inhibition of KCC2 Leads to Hyperexcitability and Epileptiform Discharges in Hippocampal Slices and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Architecture of KCC2 Inhibition: SAR and Mechanistic Profiling of "Blocker 1" (VU0240551)
Executive Summary
The potassium-chloride cotransporter 2 (KCC2), encoded by SLC12A5, is the primary extruder of chloride in mature neurons, establishing the electrochemical gradient required for hyperpolarizing GABAergic inhibition. "KCC2 Blocker 1" generically refers to the first generation of highly selective small-molecule antagonists, most notably VU0240551 (N-(4-methylthiazol-2-yl)-2-(6-phenylpyridazin-3-ylthio)acetamide derivatives), identified via high-throughput screening by the Vanderbilt Center for Neuroscience Drug Discovery.
This technical guide dissects the Structure-Activity Relationship (SAR) of the VU0240551 scaffold, details the competitive-noncompetitive mechanism of action, and provides self-validating protocols for quantifying KCC2 inhibition.
The Target Context: KCC2 and Chloride Homeostasis
Before analyzing the blocker, one must understand the transport kinetics it disrupts. KCC2 functions as an electroneutral symporter (1 K⁺ : 1 Cl⁻).
-
Physiological Role: Maintains low intracellular chloride
. -
Thermodynamic Driver: The K⁺ gradient (outward) drives Cl⁻ extrusion against its concentration gradient.
-
Inhibition Consequence: Blockade of KCC2 leads to accumulation of
, collapsing the chloride reversal potential ( ) toward the membrane potential ( ). This renders GABA receptor activation depolarizing (excitatory) rather than hyperpolarizing.
Structure-Activity Relationship (SAR) of the VU Scaffold
The "Blocker 1" archetype (VU0240551) is built upon a heterocyclic thioacetamide core. The SAR analysis reveals that potency and selectivity hinge on the spatial arrangement of two distinct aromatic systems linked by a sulfur bridge.
The Core Scaffold
The molecule consists of three domains:
-
Western Domain: A 6-phenylpyridazine ring.[1]
-
Linker: A thioacetamide bridge (
). -
Eastern Domain: A 4-methylthiazole moiety.[1]
SAR Determinants
-
The Linker is Critical: The thioether sulfur and the amide nitrogen provide essential hydrogen bond acceptors/donors for the binding pocket. Oxidation of the sulfur to sulfoxide/sulfone abolishes activity, indicating a strict steric requirement.
-
Western Domain (Selectivity): The lipophilic phenyl-pyridazine system confers selectivity for KCC2 over the ubiquitously expressed NKCC1 (Na-K-Cl cotransporter). Bulky substitutions on the phenyl ring generally decrease potency, suggesting a tight hydrophobic pocket.
-
Eastern Domain (Potency): The thiazole ring is sensitive to modification. Replacing the thiazole with a pyridine or furan significantly alters the IC
. The methyl group on the thiazole (position 4) is optimal for hydrophobic interaction within the K⁺ binding site.
Visualization: SAR Logic of VU0240551
The following diagram illustrates the functional architecture of the molecule.
Caption: Functional decomposition of the VU0240551 scaffold. The Western domain drives isoform selectivity, while the Eastern domain governs binding affinity.
Mechanism of Action (MoA)
Understanding how "Blocker 1" inhibits transport is vital for interpreting kinetic data.
-
Binding Mode: VU0240551 acts as a competitive inhibitor with respect to extracellular Potassium (
) and a non-competitive inhibitor with respect to Chloride ( ). -
Implication: The drug binds to the K⁺ translocation site (or an allosteric site that occludes K⁺ entry) on the extracellular face. High external
can wash out the inhibition, whereas changing does not affect the block.
Mechanistic Pathway[2]
Caption: Kinetic intervention of VU0240551. The molecule competes for the K+ entry site, locking the transporter in an inactive state.
Experimental Protocols
To validate "Blocker 1" activity, two orthogonal assays are required: a high-throughput flux assay and a high-fidelity electrophysiological assay.
Thallium (Tl⁺) Flux Assay (High-Throughput)
Since KCC2 transports K⁺, and Tl⁺ is a potent surrogate for K⁺ that permeates K⁺-transporters, Tl⁺ uptake is the standard proxy for KCC2 activity.
Protocol Logic:
-
Cell Line: HEK-293 cells stably transfected with rat or human KCC2.
-
Dye Loading: Load cells with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™).
-
Stimulus: Add a stimulus buffer containing Tl₂SO₄.
-
Readout: KCC2 transports Tl⁺ into the cell
Fluorescence increase. -
Inhibition: Pre-incubation with VU0240551 blunts the fluorescence rise.
Step-by-Step:
-
Plate KCC2-HEK cells (20,000/well) in 384-well plates.[2]
-
Remove culture media; wash with Assay Buffer (Hanks' Balanced Salt Solution, Cl⁻ free).
-
Load FluxOR™ dye for 60 min at room temperature.
-
Add VU0240551 (serial dilutions in DMSO, final DMSO <0.5%). Incubate 15 min.
-
Inject Stimulus Buffer (containing 2 mM Tl⁺ and 140 mM Cl⁻).
-
Measure fluorescence (Ex 490nm / Em 525nm) kinetically for 120 seconds.
Gramicidin-Perforated Patch Clamp (Gold Standard)
Critical Note: Do not use whole-cell configuration. Dialysis of the pipette solution with the cytoplasm will clamp
Protocol:
-
Preparation: Acute brain slices (hippocampus or cortex).
-
Pipette Solution: 150 mM KCl, 10 mM HEPES, 20-50 µg/mL Gramicidin.
-
Procedure:
-
Form a giga-seal. Do not rupture the patch.
-
Wait 20-30 min for gramicidin perforation (Series resistance drop to <50 MΩ).
-
Apply GABA puffs (100 µM, 10-20ms) to the soma.
-
Perform voltage ramps during GABA application to determine
.
-
-
Application: Perfuse VU0240551 (10 µM).
-
Result:
should shift positively (depolarizing direction) as KCC2 blockade prevents Cl⁻ extrusion.
Data Summary: Comparative Potency
The following table summarizes the pharmacological profile of "Blocker 1" (VU0240551) against its optimized successor (VU0463271) and the non-selective diuretic furosemide.
| Compound | Target | IC₅₀ (Tl⁺ Flux) | Selectivity (vs NKCC1) | Mechanism | Solubility |
| VU0240551 | KCC2 | 560 nM | >100-fold | Competitive (K⁺) | Low (requires DMSO) |
| VU0463271 | KCC2 | 61 nM | >100-fold | Competitive (K⁺) | Improved |
| Furosemide | NKCC/KCC | ~20-50 µM | None (Non-selective) | Competitive (Cl⁻) | High |
Interpretation:
-
VU0240551 is the "tool compound" for proof-of-concept but suffers from poor solubility and moderate potency.
-
VU0463271 is the "optimized probe" often used in in vivo epilepsy models due to better pharmacokinetics.
References
-
Delpire, E., et al. (2009). "Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2.
- Significance: The primary discovery paper identifying the VU0240551 scaffold.
-
Delpire, E., et al. (2012). "Further optimization of the K-Cl cotransporter KCC2 antagonist ML077: development of a highly selective and more potent in vitro probe."[3] Bioorganic & Medicinal Chemistry Letters.
- Significance: Describes the SAR optimiz
-
Sivakumaran, S., et al. (2015). "Selective inhibition of KCC2 leads to hyperexcitability and epileptiform discharges in hippocampal slices and in vivo."[4] Journal of Neuroscience.
-
Significance: Validates the physiological impact of blocking KCC2 with VU compounds in neural tissue.[5]
-
-
Cardarelli, R.A., et al. (2010). "A fluorescence-based high-throughput screening assay for the identification of KCC2 modulators." Journal of Biomolecular Screening.
- Significance: Establishes the Thallium flux protocol as the industry standard for KCC2 screening.
Sources
- 1. pnas.org [pnas.org]
- 2. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Experimental Characterization and Protocol for KCC2 Blocker 1
Compound Class: Benzyl Prolinate Derivative Target: Neuron-specific Potassium-Chloride Cotransporter 2 (KCC2/SLC12A5)
Abstract
The cation-chloride cotransporter KCC2 is the primary mechanism responsible for maintaining low intracellular chloride (
Compound Profile & Handling
Unlike the highly potent but pharmacokinetically limited probe VU0463271, KCC2 Blocker 1 offers a distinct chemical scaffold (benzyl prolinate) with oral bioavailability, making it a versatile tool for both slice and in vivo proof-of-concept studies.
Chemical Specifications
| Property | Specification |
| Chemical Name | Benzyl prolinate derivative (N-(2-acetyl-1-(2-chlorophenyl)-2-cyanoethyl)-N-(4-methyl-2-thiazolyl)benzenesulfonamide-like scaffold*) Note: Exact IUPAC varies by enantiomer.[1] |
| CAS No. | 1228439-36-8 (Racemate) / 1228439-71-1 (Active (+)-Enantiomer) |
| Molecular Weight | ~415.50 g/mol |
| IC | ~1.0 µM (Racemate); ~0.4 µM ((+)-Enantiomer) |
| Selectivity | >100-fold selective over NKCC1 and other CCCs. |
| Solubility | DMSO (up to 250 mg/mL).[2] Insoluble in water. |
Storage & Preparation[1][2]
-
Stock Solution (10 mM): Dissolve powder in high-grade anhydrous DMSO. Vortex and sonicate if necessary.
-
Storage: Aliquot into light-protective vials. Store at -20°C (solid) or -80°C (solution) for up to 6 months. Avoid repeated freeze-thaw cycles.[2]
-
Working Solution: Dilute into ACSF or culture media immediately prior to use. Keep final DMSO concentration <0.1% to avoid solvent artifacts.
Mechanism of Action
KCC2 utilizes the electrochemical gradient of potassium (
Visualization: KCC2 Transport & Blockade Dynamics
Figure 1: Mechanism of KCC2 inhibition. KCC2 Blocker 1 prevents Cl- extrusion, causing [Cl-]i accumulation and excitatory GABA shift.
Protocol 1: Gramicidin Perforated Patch Clamp
Objective: Measure the shift in GABA reversal potential (
Materials
-
Recording Pipettes: 3–5 MΩ resistance.
-
Perforating Agent: Gramicidin D (Stock: 50 mg/mL in DMSO).
-
Internal Solution: High chloride free (to avoid accidental loading if rupture occurs), e.g., K-Gluconate based.
-
Agonist: Muscimol (GABA-A agonist) or focal electrical stimulation.
Step-by-Step Methodology
-
Pipette Filling (Tip-Fill Method):
-
Dip the pipette tip into gramicidin-free internal solution for 10–20 seconds.
-
Back-fill the remainder of the pipette with internal solution containing 50–100 µg/mL Gramicidin D .
-
Reasoning: This prevents gramicidin from interfering with the initial GΩ seal formation.
-
-
Seal & Perforation:
-
Form a GΩ seal on the somatic membrane. Do not apply suction to break in.
-
Monitor the capacitive transient and series resistance (
). -
Wait 20–40 minutes. Perforation is successful when
drops below 50–60 MΩ and stabilizes, while the seal resistance remains >1 GΩ. -
Validation: The membrane potential should stabilize near -60 to -70 mV.
-
-
Baseline Recording (
Measurement):-
Apply Muscimol (10 µM, pressure puff) or electrical stimulation to evoke GABAergic currents.
-
Perform a Voltage Ramp protocol (e.g., -100 mV to -20 mV over 500 ms) during the GABA response.
-
Calculate
(the voltage where the current reverses polarity).[3]
-
-
Drug Application:
-
Perfuse KCC2 Blocker 1 (10 µM) in ACSF.
-
Record
every 2 minutes. -
Expected Result: A depolarizing shift in
(e.g., from -75 mV to -50 mV) within 10–15 minutes, indicating loss of chloride extrusion.
-
-
Washout:
-
Switch back to control ACSF. Recovery is slow but observable over 20–30 minutes.
-
Experimental Workflow Diagram
Figure 2: Perforated patch workflow. Critical step is the perforation phase to preserve [Cl-]i.
Protocol 2: Thallium ( ) Flux Assay (High Throughput)
Objective: Biochemical assessment of KCC2 activity in cell lines (e.g., HEK293-KCC2) or cultured neurons. KCC2 transports
Materials
-
Cells: HEK293 stably expressing KCC2 (or RN46A cells).
-
Dye: FluxOR™ II or equivalent Thallium-sensitive fluorescent dye.
-
Buffer: Chloride-free flux buffer (critical to drive transport).
Methodology
-
Dye Loading: Incubate cells with Thallium-sensitive dye for 60 mins at room temperature in physiological buffer.
-
Wash: Remove dye and replace with assay buffer (low
, -containing). -
Pre-incubation: Add KCC2 Blocker 1 (serial dilutions, e.g., 0.01 µM to 100 µM) for 15 minutes.
-
Stimulation: Inject Stimulus Buffer containing
and high . -
Detection: Measure fluorescence increase (Ex/Em ~490/525 nm) over 90 seconds.
-
Analysis:
-
Calculate initial rate (slope) of fluorescence increase.
-
Plot Dose-Response curve to determine IC
. -
Note: KCC2 Blocker 1 should inhibit the flux, reducing the fluorescence slope.
-
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| No shift in | Accidental membrane rupture (Whole-cell mode). | Check seal integrity. If dye (e.g., Lucifer Yellow) from pipette enters cell, the patch is ruptured. Restart. |
| High Background Noise | Incomplete perforation or unstable seal. | Allow longer perforation time (up to 45 min). Use fresh Gramicidin. |
| Compound Precipitation | High concentration in aqueous buffer. | Do not exceed 100 µM in ACSF. Ensure DMSO < 0.1%. Sonicate stock. |
| Lack of Effect | Low KCC2 expression (immature neurons). | Use neurons >DIV14 (Days In Vitro). KCC2 is developmentally upregulated. |
References
-
Pégurier, C., et al. (2010).[1] Benzyl prolinate derivatives as novel selective KCC2 blockers.[1][4] Bioorganic & Medicinal Chemistry Letters, 20(8), 2542-2545.[1] Link[4]
- Primary source for the synthesis and characteriz
-
Delpire, E., et al. (2012).[5][6] Further optimization of the K-Cl cotransporter KCC2 antagonist VU0463271. Bioorganic & Medicinal Chemistry Letters, 22(14), 4532-4535. Link
- Comparison with the high-affinity blocker VU0463271.
-
Sivakumaran, S., et al. (2015).[5][6] Selective inhibition of KCC2 leads to hyperexcitability and epileptiform discharges in hippocampal slices and in vivo.[5] Journal of Neuroscience, 35(21), 8291-8296. Link
- Validation of KCC2 blockade in physiological contexts.
-
MedChemExpress (MCE). (+)-KCC2 blocker 1 Product Datasheet. Link
- Commercial specifications and handling d
Disclaimer: This protocol is for research use only. "KCC2 Blocker 1" is a chemical probe, not a clinical therapeutic.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. KCC2 blocker 1 - CAS:1228439-36-8 - KKL Med Inc. [kklmed.com]
- 3. The role of SLC12A family of cation-chloride cotransporters and drug discovery methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compromising KCC2 transporter activity enhances the development of continuous seizure activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo Characterization and Modulation of KCC2 Using Small Molecule Antagonists ("KCC2 Blocker 1")
Introduction & Mechanistic Rationale
KCC2 (SLC12A5) is the neuron-specific potassium-chloride cotransporter responsible for maintaining low intracellular chloride ([Cl⁻]ᵢ) concentrations in mature neurons. Its function is thermodynamic: by extruding Cl⁻ against its electrochemical gradient (using the K⁺ gradient), KCC2 ensures that GABAergic and Glycinergic signaling remains hyperpolarizing (inhibitory).
"KCC2 Blocker 1" (often identified in chemical catalogs as a benzyl prolinate derivative, e.g., N-benzyl-L-proline derivatives) and its high-affinity analogs (e.g., VU0240551 , VU0463271 ) are critical tools for studying the loss of inhibitory tone.
Experimental Utility:
-
Epilepsy Models: Blocking KCC2 rapidly induces hyperexcitability and epileptiform discharges, mimicking the KCC2 downregulation seen in status epilepticus.
-
Spinal Cord Injury & Spasticity: Simulates the "ionic plasticity" and disinhibition characteristic of chronic pain and spasticity.
-
Neurodevelopment: Interrogates the "GABA switch" from excitatory to inhibitory during maturation.
Mechanistic Pathway (Graphviz)
Caption: Mechanism of Action: KCC2 blockade prevents Cl⁻ extrusion, causing Cl⁻ accumulation. Subsequent GABA stimulation triggers outward Cl⁻ flux (depolarization) instead of influx (hyperpolarization), leading to network hyperexcitability.
Compound Profile & Formulation Strategy
"KCC2 Blocker 1" (Benzyl prolinate) is generally lipophilic with poor aqueous solubility. Successful in vivo application requires precise formulation to prevent precipitation at the injection site, which causes variability and inflammation.
Chemical Properties
| Property | Specification | Notes |
| Compound Class | Benzyl Prolinate / Pyridazinyl-thioacetamide | Specific structure varies by catalog (check CAS). |
| Target | KCC2 (SLC12A5) | >100-fold selectivity over NKCC1 (SLC12A2). |
| IC50 | ~1.0 µM (Generic Blocker 1) | VU0463271 is more potent (IC50 ~61 nM).[1] |
| Solubility | DMSO (>100 mM), Ethanol | Insoluble in water/saline without carriers. |
Formulation Protocols (For IP or Intrathecal Injection)[2]
WARNING: Do not use 100% DMSO for in vivo injections. It causes tissue necrosis and hemolysis.
Option A: Co-solvent System (Standard)
Best for acute injections (IP/SC).
-
Stock: Dissolve 10 mg of KCC2 Blocker 1 in 100 µL DMSO (100% stock).
-
Carrier: Add 400 µL PEG-300 (Polyethylene Glycol). Vortex until clear.
-
Surfactant: Add 50 µL Tween-80 . Vortex.
-
Diluent: Slowly add 450 µL warm Sterile Saline (0.9% NaCl) while vortexing.
-
Final Composition: 10% DMSO / 40% PEG-300 / 5% Tween-80 / 45% Saline.[2]
-
Stability: Use within 4 hours.
-
Option B: Cyclodextrin Complex (Preferred for Intrathecal)
Best for direct CNS delivery to minimize vehicle toxicity.
-
Prepare 30% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in sterile saline.
-
Dissolve compound in a minimal volume of DMSO (e.g., 2% of final volume).
-
Add DMSO-compound mix to the HP-β-CD solution dropwise under sonication.
-
Sonicate at 37°C for 20-30 mins until clear.
Experimental Protocols
Protocol 1: Intrathecal (IT) Administration for Spinal Disinhibition
Objective: Induce local spinal disinhibition to model spasticity or allodynia without inducing systemic seizures.
Materials:
-
Rat (Sprague-Dawley) or Mouse (C57BL/6).
-
PE-10 polyethylene catheter (for chronic) or 30G needle (acute).
-
Hamilton Syringe (10 µL).
Procedure:
-
Anesthesia: Induce with 3-4% Isoflurane; maintain at 1.5-2%.
-
Preparation: Shave and sanitize the lumbar region.
-
Puncture:
-
Rat: Insert needle at L5-L6 interspace. A "tail flick" reflex confirms entry into the subarachnoid space.
-
Mouse: Percutaneous puncture at L5-L6 is challenging; surgical exposure or chronic catheterization is recommended for reproducibility.
-
-
Injection:
-
Infuse 5–10 µL of formulated KCC2 Blocker 1 (Concentration: 10–100 µM in syringe).
-
Note: Due to rapid clearance, continuous infusion via osmotic minipump (Alzet) is superior for chronic studies.
-
-
Flush: Follow with 10 µL sterile saline to clear dead space.
-
Recovery: Monitor for motor dysfunction.
Validation (Self-Check):
-
Positive Control: Intrathecal Strychnine (Glycine antagonist) produces similar allodynia.
-
Negative Control: Vehicle-only injection is mandatory to rule out solvent-induced irritation.
Protocol 2: In Vivo Electrophysiology (Hippocampal Hyperexcitability)
Objective: Quantify the shift in Chloride Reversal Potential (
Workflow Diagram (Graphviz)
Caption: Experimental workflow for assessing KCC2 blockade effects on neuronal excitability in vivo.
Procedure:
-
Stereotaxic Implant: Implant recording electrode (tungsten or silicon probe) in CA1 stratum pyramidale and an injection cannula (26G) adjacent to the electrode.
-
Baseline: Record 20 mins of baseline Local Field Potential (LFP).
-
Infusion: Inject 0.5–1.0 µL of KCC2 Blocker 1 (100 µM) over 5 mins.
-
Caution: Rapid injection causes mechanical damage and spreading depression.
-
-
Readout:
-
Look for Interictal Spikes (high amplitude, short duration) within 10-20 mins.
-
Measure Power Spectral Density (PSD) : Expect increases in Gamma (30-80 Hz) and High-Frequency Oscillations (HFOs).
-
Data Analysis & Interpretation
Expected Results
| Readout | Vehicle Control | KCC2 Blocker 1 Treatment | Interpretation |
| Seizure Score (Racine) | 0 (Normal) | 2-4 (Head nodding to rearing) | Loss of cortical inhibition. |
| Mechanical Threshold (Von Frey) | ~15g (Rat) | <4g (Allodynia) | Spinal disinhibition (gate control failure). |
| -70 mV | -40 to -50 mV | Depolarizing shift in GABA reversal potential. |
Troubleshooting Guide
-
Issue: No effect observed.
-
Cause: Compound precipitation or rapid clearance.
-
Fix: Switch to VU0463271 (higher affinity) or use continuous infusion. Verify solubility in vehicle before injection.
-
-
Issue: Immediate animal death or respiratory distress.
-
Cause: Vehicle toxicity (too much DMSO) or brainstem spread.
-
Fix: Reduce injection volume; ensure cannula is not in the brainstem; reduce DMSO <10%.
-
Safety & Toxicity
-
Pro-convulsant Risk: KCC2 blockers are potent pro-convulsants. Animals must be monitored continuously. Have Diazepam (IP) ready to terminate status epilepticus if it exceeds ethical endpoints (e.g., >30 mins continuous seizure).
-
Handling: Wear PPE. These compounds mimic neurotoxins by disrupting inhibition.
References
-
Sivakumaran, S., et al. (2015). Selective Inhibition of KCC2 Leads to Hyperexcitability and Epileptiform Discharges in Hippocampal Slices and In Vivo.[3][4][5] Journal of Neuroscience. Link
-
Delpire, E., et al. (2009). Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2. Proceedings of the National Academy of Sciences (PNAS). Link
-
Delpire, E., et al. (2012). Further optimization of the K-Cl cotransporter KCC2 antagonist ML077: development of a highly selective and more potent in vitro probe. Bioorganic & Medicinal Chemistry Letters. Link
-
Puskarjov, M., et al. (2014). KCC2-dependent control of neuronal excitability in the mature brain. Philosophical Transactions of the Royal Society B. Link
-
MedChemExpress. KCC2 Blocker 1 Product Datasheet (HY-18172).[6] Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity | eNeuro [eneuro.org]
- 4. Selective inhibition of KCC2 leads to hyperexcitability and epileptiform discharges in hippocampal slices and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. labshake.com [labshake.com]
Application Notes and Protocols: Utilizing KCC2-Expressing Cell Lines for the Characterization of KCC2 Blockers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of KCC2 in Neuronal Function and Disease
The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter crucial for maintaining low intracellular chloride concentrations in mature neurons.[1][2] This outwardly directed chloride transport is fundamental for the hyperpolarizing and inhibitory actions of GABAergic and glycinergic neurotransmission.[2][3][4] By establishing a low intracellular chloride environment, KCC2 ensures that the activation of GABA-A and glycine receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.
Dysfunction or downregulation of KCC2 has been implicated in a wide range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, autism spectrum disorders, and Rett syndrome.[2][5][6] In these conditions, a compromised chloride extrusion capacity can lead to a depolarizing shift in the GABAergic response, contributing to neuronal hyperexcitability and network-level dysfunction.[4][6][7][8] Consequently, KCC2 has emerged as a promising therapeutic target for the development of novel drugs aimed at restoring inhibitory tone in the central nervous system.[7][9][10][11] The identification and characterization of specific KCC2 blockers are essential for dissecting its physiological roles and for validating it as a therapeutic target.
This guide provides a comprehensive overview and detailed protocols for utilizing a "KCC2 blocker 1" application-focused cell line, specifically a Human Embryonic Kidney 293 (HEK293) cell line stably expressing KCC2, for the screening and characterization of KCC2 inhibitors.
Cell Line for KCC2 Blocker Screening: HEK293-KCC2
A foundational tool for studying KCC2 modulators is a stable cell line that reliably expresses the transporter. The HEK293 cell line is a robust and widely used platform for recombinant protein expression due to its ease of culture and high transfection efficiency.[12] For the specific application of identifying and characterizing KCC2 blockers, a HEK293 cell line stably overexpressing the rat KCC2 protein is an excellent model system.[1][13]
Key Characteristics of the HEK293-KCC2 Cell Line:
-
Parental Line: Human Embryonic Kidney 293 (HEK293).[12]
-
Expression Construct: The open reading frame of rat KCC2 is typically cloned into a mammalian expression vector, such as pIRES-Puro2, which also contains a puromycin resistance gene for stable selection.[1]
-
Functional Activity: The expressed KCC2 is functionally active, mediating potassium and chloride cotransport. KCC2 activity can be stimulated by N-ethylmaleimide (NEM), distinguishing it from the endogenously expressed KCC1 which is activated by osmotic swelling.[1][13]
-
Applications: This cell line is ideal for medium- to high-throughput screening of compound libraries to identify novel KCC2 inhibitors and for the detailed pharmacological characterization of lead compounds.[2][5][7][14]
Core Application: High-Throughput Screening for KCC2 Inhibitors
The primary application of the HEK293-KCC2 cell line is to serve as a platform for identifying and characterizing small molecule inhibitors of KCC2. This is typically achieved through functional assays that measure KCC2-mediated ion flux. A common and effective method is the fluorescence-based chloride flux assay.[2][5][14]
Signaling Pathway: KCC2-Mediated Chloride Extrusion
The following diagram illustrates the fundamental mechanism of KCC2-mediated ion transport, which is the target of KCC2 blockers.
Caption: KCC2 utilizes the K+ gradient to drive Cl- out of the cell, a process inhibited by blockers.
Experimental Protocols
Protocol 1: Culture of HEK293-KCC2 Stable Cell Line
This protocol outlines the standard procedure for maintaining and propagating the HEK293-KCC2 cell line.
Materials:
-
HEK293-KCC2 stable cell line
-
Dulbecco's Modified Eagle Medium (DMEM), High Glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution (100x)
-
Puromycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
T75 culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin/Streptomycin. For maintaining stable expression, add 2.0 µg/ml Puromycin to the medium after the first passage post-thawing.[1]
-
Cell Thawing: Thaw a cryopreserved vial of HEK293-KCC2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 ml of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Aspirate the supernatant and resuspend the cell pellet in 10-12 ml of complete growth medium. Transfer the cell suspension to a T75 flask.
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash once with PBS. Add 2-3 ml of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Passaging: Neutralize the trypsin with 7-8 ml of complete growth medium. Centrifuge the cells, resuspend the pellet, and seed new flasks at a split ratio of 1:4 to 1:8.
Protocol 2: Fluorescence-Based Chloride Flux Assay for KCC2 Inhibitor Screening
This protocol describes a high-throughput compatible assay to measure KCC2 activity by monitoring changes in intracellular chloride concentration using a genetically encoded fluorescent sensor like SuperClomeleon.[2][5][14]
Principle:
The SuperClomeleon sensor is a fusion of two fluorescent proteins, CFP and YFP, linked by a chloride-sensitive linker. Binding of chloride ions quenches the YFP fluorescence. KCC2-mediated chloride extrusion will lead to a decrease in intracellular chloride, resulting in an increased YFP/CFP fluorescence ratio. An effective KCC2 blocker will prevent this chloride extrusion, thus keeping the YFP/CFP ratio low.[2][5][14]
Materials:
-
HEK293-KCC2 cells co-expressing SuperClomeleon
-
96- or 384-well black, clear-bottom microplates
-
Chloride-Free Buffer (e.g., containing sodium gluconate)
-
High-Chloride Buffer (standard physiological buffer)
-
Test compounds (e.g., "KCC2 blocker 1") dissolved in DMSO
-
Positive control (known KCC2 inhibitor)
-
Negative control (DMSO vehicle)
-
Fluorescence plate reader with dual-emission capabilities (for CFP and YFP)
Experimental Workflow Diagram:
Caption: High-throughput screening workflow for identifying KCC2 inhibitors.
Procedure:
-
Cell Plating: Seed the HEK293-KCC2-SuperClomeleon cells into 96- or 384-well plates at an optimized density to achieve a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., "KCC2 blocker 1") and controls in the appropriate assay buffer. The final DMSO concentration should be kept low (e.g., <0.5%).
-
Chloride Loading: On the day of the assay, replace the culture medium with a High-Chloride buffer and incubate to load the cells with chloride.
-
Assay Initiation: Aspirate the loading buffer and add the compound dilutions prepared in Chloride-Free buffer. This creates the outward chloride gradient necessary for KCC2-mediated extrusion.
-
Fluorescence Reading: Immediately place the plate in a kinetic plate reader set to 37°C. Measure CFP and YFP fluorescence every 30-60 seconds for 15-30 minutes.
-
Data Analysis: For each well, calculate the YFP/CFP fluorescence ratio at each time point. The rate of increase in this ratio is proportional to KCC2 activity.
Data Analysis and Interpretation
-
Kinetic Analysis: Plot the YFP/CFP ratio against time for each compound concentration.
-
Quantification of Activity: KCC2 activity can be quantified by calculating the initial rate of the fluorescence ratio increase or by calculating the Area Under the Curve (AUC).[5]
-
Dose-Response Curves: Normalize the data to the vehicle control (100% activity) and a maximal inhibition control (0% activity). Plot the percent inhibition against the logarithm of the compound concentration.
-
IC50 Determination: Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce KCC2 activity by 50%. A known selective KCC2 blocker, such as VU0240551, can be used as a reference compound.[10]
Table 1: Example Data for a Putative KCC2 Blocker
| Compound Concentration (µM) | Mean AUC (Fluorescence Units) | % Inhibition |
| 0 (Vehicle) | 5000 | 0 |
| 0.01 | 4850 | 3 |
| 0.1 | 4200 | 16 |
| 1 | 2600 | 48 |
| 10 | 800 | 84 |
| 100 | 250 | 95 |
Conclusion
The HEK293 cell line stably expressing KCC2 is an invaluable tool for the discovery and development of novel therapeutics targeting neurological and psychiatric disorders. The protocols and workflows described here provide a robust framework for identifying and characterizing KCC2 blockers, such as "KCC2 blocker 1," with high precision and throughput. This cellular model, combined with functional assays, enables the quantitative assessment of compound potency and selectivity, which are critical steps in the drug discovery pipeline.
References
-
Applied Biological Materials Inc. (n.d.). KCC2 Stable HEK293 Cell Line. Retrieved from [Link]
-
Prael, A., et al. (2022). Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons. Frontiers in Cellular Neuroscience, 16, 888424. [Link]
-
Kahle, K. T., et al. (2024). Development of KCC2 therapeutics to treat neurological disorders. Frontiers in Cellular Neuroscience. [Link]
-
Steephan, M., et al. (2021). Heterozygous KCNH2 variant phenotyping using Flp-In HEK293 and high-throughput automated patch clamp electrophysiology. bioRxiv. [Link]
-
Axonis Therapeutics. (n.d.). Target Biology: KCC2. Retrieved from [Link]
-
Tomita, T., et al. (2023). Therapeutic potential for KCC2-targeted neurological diseases. Heliyon, 9(11), e21609. [Link]
-
Kahle, K. T., et al. (2024). Development of KCC2 therapeutics to treat neurological disorders. Frontiers in Cellular Neuroscience, 18. [Link]
-
Prael, A., et al. (2022). Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons. Frontiers in Cellular Neuroscience, 16. [Link]
-
ResearchGate. (n.d.). Discovery of KCC2 Potentiators by High-throughput Screening. Retrieved from [Link]
-
D'Avanzo, C., et al. (2022). The Therapeutic Potential of Neuronal K-Cl Co-Transporter KCC2 in Huntington's Disease and Its Comorbidities. International Journal of Molecular Sciences, 23(19), 11867. [Link]
-
Delpire, E., et al. (2009). Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2. Proceedings of the National Academy of Sciences, 106(13), 5383-5388. [Link]
-
Kahle, K. T., et al. (2024). Development of KCC2 therapeutics to treat neurological disorders. Frontiers in Cellular Neuroscience. [Link]
-
Al-Khayat, M. A., et al. (2023). The role of SLC12A family of cation-chloride cotransporters and drug discovery methodologies. Biochemical Pharmacology, 216, 115787. [Link]
-
Pellegrino, C., et al. (2014). KCC2 function modulates in vitro ictogenesis. Frontiers in Cellular Neuroscience, 8, 34. [Link]
-
Chamma, I., et al. (2012). Role of the neuronal K-Cl co-transporter KCC2 in inhibitory and excitatory neurotransmission. Frontiers in Cellular Neuroscience, 6, 5. [Link]
-
Molecular Devices. (n.d.). Development of a cell-based potassium-chloride transporter assay using the FLIPR Potassium Assay Kit. Retrieved from [Link]
-
Al-Khayat, M. A., et al. (2023). The role of SLC12A family of cation-chloride cotransporters and drug discovery methodologies. ResearchGate. [Link]
-
Medina, I., et al. (2014). Current view on the functional regulation of the neuronal K+-Cl− cotransporter KCC2. Frontiers in Cellular Neuroscience, 8, 27. [Link]
Sources
- 1. KCC2 Stable HEK293 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 2. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
- 3. axonis.us [axonis.us]
- 4. pnas.org [pnas.org]
- 5. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of KCC2 therapeutics to treat neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 8. Role of the neuronal K-Cl co-transporter KCC2 in inhibitory and excitatory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential for KCC2-targeted neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. biocat.com [biocat.com]
- 14. researchgate.net [researchgate.net]
"KCC2 blocker 1" administration in animal models
Application Note: In Vivo Administration of KCC2 Blocker 1 (Benzyl Prolinate)
Part 1: Introduction & Compound Profile
1.1 Executive Summary "KCC2 Blocker 1" refers to a specific benzyl prolinate derivative (often designated as Compound 13 in medicinal chemistry literature). It is a potent, selective inhibitor of the neuron-specific Potassium-Chloride Cotransporter 2 (KCC2/SLC12A5). Unlike the non-specific blocker DIOA or the widely used VU0240551, KCC2 Blocker 1 offers a distinct chemical scaffold with specific pharmacokinetic (PK) properties.
This guide details the handling, formulation, and administration of KCC2 Blocker 1. Researchers must note that while this compound is orally active, it possesses a short plasma half-life (
1.2 Compound Specifications
-
Common Name: KCC2 Blocker 1
-
Chemical Class: Benzyl Prolinate Derivative[1]
-
Key Reference: Pégurier et al., Bioorg. Med. Chem. Lett. (2010).[1]
-
Mechanism: Inhibition of KCC2-mediated
extrusion. -
Potency:
(Enantiomer dependent; (+)-enantiomer is typically more potent). -
Key PK Parameter: High clearance (
), Short half-life.[2]
Part 2: Mechanism of Action
2.1 The Chloride Shift
KCC2 is the primary extruder of chloride (
Blockade Effect: Administration of KCC2 Blocker 1 inhibits this extrusion, causing
2.2 Pathway Visualization
Figure 1: Mechanism of KCC2 blockade leading to excitatory GABA signaling.
Part 3: Formulation Protocols
3.1 Solubility Challenge KCC2 Blocker 1 is lipophilic and poorly soluble in aqueous buffers. Direct dissolution in saline will result in precipitation and unreliable dosing. A co-solvent or cyclodextrin-based system is mandatory .
3.2 Recommended Vehicle (Systemic Administration) This formulation is suitable for Intraperitoneal (IP) or Intravenous (IV) injection.
| Component | Concentration | Function |
| DMSO | 5 - 10% | Primary solvent (solubilizer) |
| PEG 300 | 40% | Co-solvent (stabilizer) |
| Tween 80 | 5% | Surfactant (prevents aggregation) |
| Saline (0.9%) | 45 - 50% | Diluent (physiological balance) |
3.3 Preparation Protocol (Step-by-Step)
-
Weighing: Accurately weigh the required amount of KCC2 Blocker 1 powder.
-
Primary Dissolution: Add the calculated volume of 100% DMSO to the powder. Vortex vigorously for 1-2 minutes until completely dissolved.[3] Note: Sonication (30-60s) may be required.
-
Co-solvent Addition: Add PEG 300 and Tween 80 to the DMSO solution.[3] Vortex to mix.
-
Final Dilution: Slowly add warm (
) Sterile Saline dropwise while vortexing.-
Critical Check: If precipitation occurs (cloudiness), the concentration is too high. Do not administer.
-
-
Sterilization: Pass the final solution through a 0.22
syringe filter (PES or Nylon membrane).
3.4 Alternative: Cyclodextrin Formulation (Preferred for Chronic Use) For repeated dosing or to avoid DMSO toxicity:
-
Vehicle: 20% (w/v) (2-Hydroxypropyl)-
-cyclodextrin (HP CD) in water.[4] -
Method: Dissolve compound in a minimal volume of DMSO (e.g., 2% final), then add to the HP
CD solution and sonicate for 20-30 minutes.
Part 4: In Vivo Administration Protocols
4.1 Pharmacokinetic Considerations
-
Half-life (
): ~0.3 hours (Rat IV). -
Implication: A single bolus dose will provide a very narrow therapeutic window (< 1 hour).
-
Strategy: For sustained inhibition, use continuous infusion (osmotic minipump) or frequent fractionated dosing .
4.2 Protocol A: Acute Systemic Challenge (Seizure Threshold Testing)
-
Animal Model: Adult C57BL/6 Mice or Sprague-Dawley Rats.
-
Route: Intraperitoneal (IP).
-
Dose: 10 - 30 mg/kg (Titrate based on pilot solubility).
-
Timing: Administer KCC2 Blocker 1 exactly 15-30 minutes prior to the pro-convulsant challenge (e.g., Pentylenetetrazol - PTZ).
-
Readout: Latency to first seizure. The blocker should significantly reduce latency (pro-convulsant effect).
4.3 Protocol B: Intrathecal Administration (Pain Models) Due to the short systemic half-life, direct delivery to the spinal cord is often preferred for neuropathic pain studies.
-
Preparation: Concentration 10-100
in artificial cerebrospinal fluid (aCSF) with <1% DMSO. -
Procedure:
-
Anesthetize rat (Isoflurane).
-
Perform lumbar puncture (L5-L6 interspace).
-
Inject 10
volume slowly.
-
-
Readout: Measure mechanical withdrawal thresholds (von Frey filaments) at 15, 30, and 60 minutes post-injection.
-
Expected Result: Reduction in withdrawal threshold (mechanical allodynia) in naive animals, or exacerbation in injury models.
Part 5: Experimental Workflow & Readouts
5.1 Workflow Diagram
Figure 2: Experimental workflow for KCC2 Blocker 1 administration.
5.2 Quantitative Readouts
| Assay Type | Metric | Expected Effect of KCC2 Blocker 1 |
| Electrophysiology | Depolarizing Shift (e.g., -70mV | |
| Epilepsy (PTZ) | Seizure Latency | Decreased (Pro-convulsant) |
| Pain (Von Frey) | Paw Withdrawal Threshold | Decreased (Allodynia) |
| Motor | Rotarod Performance | No Change (at therapeutic doses; toxicity check) |
Part 6: Troubleshooting & Controls
-
Control Groups: Always include a Vehicle-Only group. High concentrations of DMSO or PEG can independently alter neuronal excitability.
-
Precipitation In Vivo: If animals show signs of immediate distress (gasping, writhing) upon IV injection, the compound may have precipitated in the blood. Switch to the Cyclodextrin formulation.
-
Specificity Check: To confirm effects are KCC2-mediated, compare results with VU0240551 (standard reference) or use KCC2 knockdown animals as a positive control.
-
Off-Target Effects: Be aware that at high doses (>50 mg/kg), benzyl prolinates may interact with other cation-chloride cotransporters (like NKCC1), though "KCC2 Blocker 1" is optimized for selectivity.
References
-
Pégurier, C., et al. (2010).[5] Benzyl prolinate derivatives as novel selective KCC2 blockers.[1] Bioorganic & Medicinal Chemistry Letters, 20(8), 2542-2545.[1] Link(Source of Compound 13 / KCC2 Blocker 1)
-
Delpire, E., et al. (2009).[6] Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2.[6] Proceedings of the National Academy of Sciences, 106(13), 5383-5388. Link(Discovery of VU0240551)
-
Sivakumaran, S., et al. (2015).[5] Selective inhibition of KCC2 leads to hyperexcitability and epileptiform discharges in hippocampal slices. Journal of Neuroscience, 35(21), 8291-8296. Link(Validation of KCC2 blockade effects)
-
Gagnon, M., et al. (2013). Chloride extrusion enhancers as novel therapeutics for neurological diseases.[7] Nature Medicine, 19(11), 1524-1528. Link(Context on KCC2 modulation in pain)
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Further optimization of the K-Cl cotransporter KCC2 antagonist ML077: Development of a highly selective and more potent in vitro probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. KCC2 inhibition and neuronal hyperexcitability promote extrinsic apoptosis dependent upon C1q - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating Epileptogenesis via KCC2 Inhibition
Reference Protocol for "KCC2 Blocker 1" (VU0463271) [1]
Abstract & Scientific Rationale
The cation-chloride cotransporter KCC2 (SLC12A5) is the primary extruder of intracellular chloride (
This guide details the protocol for using VU0463271 (designated here as "KCC2 Blocker 1"), the current gold-standard chemical probe for selective KCC2 inhibition. Unlike non-specific loop diuretics (e.g., furosemide), VU0463271 exhibits >100-fold selectivity for KCC2 over NKCC1, allowing researchers to isolate the specific contribution of chloride extrusion failure to epileptogenesis.
Compound Profile: VU0463271
Target: KCC2 (Neuron-specific
Physicochemical Properties & Handling
| Property | Specification | Notes |
| Chemical Name | VU0463271 | N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide |
| IC50 (KCC2) | ~61 nM | High potency allows nanomolar working concentrations. |
| Selectivity | >100x vs NKCC1 | Critical for distinguishing extrusion vs. uptake mechanisms. |
| Solubility | DMSO (up to 50 mM) | Hydrophobic. Precipitates instantly in aqueous buffer if not mixed rapidly. |
| Stability | Solid: -20°C (1 yr) | Solutions: Use fresh. Avoid freeze-thaw cycles of DMSO stocks. |
Mechanism of Action
The following diagram illustrates the "Chloride Shift" induced by VU0463271. Under normal conditions, KCC2 uses the potassium gradient to pump chloride out.[4] Blocking this leads to chloride loading via NKCC1 and leak channels, collapsing the gradient.
Caption: Mechanism of VU0463271-induced hyperexcitability via collapse of the chloride gradient.
Experimental Protocol: In Vitro Slice Electrophysiology
CRITICAL WARNING: Standard whole-cell patch clamp cannot be used to measure KCC2 function directly. The patch pipette solution dialyzes the cytoplasm, artificially setting
Method: Gramicidin Perforated Patch
Gramicidin forms pores permeable only to monovalent cations (
Step 1: Solutions Preparation[6]
-
Gramicidin Stock: Dissolve Gramicidin in DMSO to 50 mg/mL. Sonicate briefly.[6] Store at -20°C.
-
Pipette Solution (Intracellular): High
solution (e.g., 140 mM KCl or K-Gluconate) to match physiological osmolarity (290 mOsm).-
Note: Do not add Gramicidin yet.
-
-
Working Pipette Solution: Just before recording, dilute Gramicidin stock into the pipette solution to a final concentration of 20–50 µg/mL .
-
Tip: Sonicate for 10 seconds. The solution may appear slightly cloudy.
-
Step 2: Slice Preparation & Incubation[2]
-
Prepare acute hippocampal or cortical slices (300–400 µm) from rodents using standard ice-cold cutting solution.
-
Recover slices in a holding chamber at room temperature for >1 hour.
-
VU0463271 Application:
-
Bath apply VU0463271 at 100 nM (for specific block) to 1 µM (maximal block).
-
Incubation Time: Effects on
are slow. Incubate or perfuse for at least 15–20 minutes before recording to allow chloride accumulation.
-
Step 3: Establishing the Perforated Patch
-
Tip Filling: Dip the pipette tip into Gramicidin-free solution for 2–3 seconds. Then back-fill with the Gramicidin-containing solution. This prevents Gramicidin from interfering with the initial Giga-ohm seal formation.
-
Sealing: Form a Giga-ohm seal on the neuron soma. Do not apply suction to break in.
-
Perforation: Wait 15–40 minutes. Monitor the capacitive transient. As pores form, series resistance (
) will drop.-
Success Criteria: Stable
< 50-80 MΩ without membrane rupture.
-
-
Validation: If the membrane ruptures (whole-cell mode), the experiment is void for
assessment.
Step 4: Measuring E_GABA
-
In Voltage Clamp, apply a GABA agonist (e.g., Muscimol, 10 µM) via pressure puff or stimulate inhibitory afferents.
-
Step the holding voltage (
) from -90 mV to -30 mV. -
Plot the I-V curve of the GABA current.
-
Result: In VU0463271-treated cells, the Reversal Potential (
) will be significantly more positive (depolarized) compared to vehicle controls (e.g., shifting from -75 mV to -50 mV).
Experimental Protocol: In Vivo Seizure Induction
VU0463271 is capable of inducing seizures in vivo, validating KCC2 as a target for epileptogenesis.[3]
Workflow
-
Animal Model: C57BL/6 Mice (Adult).
-
Formulation:
-
Dissolve VU0463271 in 100% DMSO (Stock).
-
Dilute in Captisol or corn oil for injection (Solubility is poor in saline).
-
Alternative: Intracerebroventricular (ICV) injection is preferred for direct brain delivery due to variable blood-brain barrier penetration.
-
-
Dosage:
-
ICV: 1–2 µL of 100 µM – 1 mM stock.
-
IP (Intraperitoneal): High doses required (e.g., >10 mg/kg), but results vary due to pharmacokinetics.
-
-
Observation:
-
Monitor EEG and behavioral seizures (Racine Scale).
-
Expected Outcome: Hyperexcitability and epileptiform discharges typically onset within 10–30 minutes post-ICV injection.
-
Troubleshooting & Controls
| Issue | Probable Cause | Corrective Action |
| No shift in E_GABA | Whole-cell breakthrough | Check access resistance. If it drops suddenly to <20 MΩ, you have ruptured the membrane. Restart. |
| Precipitate in bath | VU0463271 insolubility | Do not dilute stock directly into cold ACSF. Dilute into a small volume of room-temp ACSF while vortexing, then add to bath. |
| Cell death | DMSO toxicity or hypoxia | Ensure final DMSO concentration is <0.1%. Maintain oxygenation of slices. |
| Variable results | Incomplete block | Increase perfusion time to >20 mins. KCC2 is a transporter; ion accumulation takes time. |
References
-
Delpire, E., et al. (2012). Small-molecule screen identifies a potent and selective inhibitor of the neuronal K-Cl cotransporter KCC2. (The seminal paper identifying VU0463271.)
-
Sivakumaran, S., et al. (2015). Selective inhibition of KCC2 leads to hyperexcitability and epileptiform discharges in hippocampal slices and in vivo.[3] (Establishes the epilepsy model protocol using this compound.)
-
Dzhala, V., & Staley, K. (2021). KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity. (Detailed kinetics of KCC2 block during seizures.)
-
Ebihara, S., et al. (1995). Gramicidin-perforated patch recording: GABA response in mammalian neurones with intact intracellular chloride. (The foundational method for measuring E_GABA correctly.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Compromising KCC2 transporter activity enhances the development of continuous seizure activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of KCC2 Mutations in Human Epilepsy Suggests Strategies for Therapeutic Transporter Modulation [frontiersin.org]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with the KCC2 Blocker VU0240551
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the K-Cl Cotransporter 2 (KCC2) blocker, VU0240551. As a potent and selective inhibitor, VU0240551 is a critical tool for investigating neuronal chloride homeostasis and its role in various neurological conditions.[1][2][3] However, its hydrophobic nature presents significant solubility challenges that can impact experimental reproducibility and data interpretation.
This guide, structured in a question-and-answer format, provides in-depth, field-proven insights to help you overcome these issues. As Senior Application Scientists, we explain not just the "how" but the "why" behind each recommendation, ensuring your protocols are robust and self-validating.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
Q1: What is VU0240551 and why is it used?
VU0240551 is a potent inhibitor of the neuronal K-Cl cotransporter KCC2, with an IC50 value of approximately 560-568 nM.[1][4] KCC2 is crucial for extruding chloride ions from mature neurons, which is essential for the hyperpolarizing (inhibitory) action of GABA.[5][6] By blocking KCC2, VU0240551 allows researchers to study the consequences of impaired chloride extrusion, a state implicated in conditions like epilepsy, neuropathic pain, and neurodevelopmental disorders.[5][6][7] It shows high selectivity for KCC2 over the Na-K-Cl cotransporter NKCC1.[1][4]
Q2: I'm having trouble dissolving VU0240551. What are its solubility properties?
This is the most common issue encountered with this compound. VU0240551 is a crystalline solid that is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[4] Understanding these limits is the first step to preventing precipitation.
Data Presentation: Solubility of VU0240551
| Solvent | Approximate Solubility | Molar Equivalent (FW: 342.4 g/mol ) | Source |
|---|---|---|---|
| Dimethylformamide (DMF) | ~30 mg/mL | ~87.6 mM | [4] |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL | ~73.0 mM | [4] |
| Ethanol | ~2 mg/mL | ~5.8 mM | [4] |
| 1:10 DMF:PBS (pH 7.2) | ~0.1 mg/mL | ~0.29 mM (290 µM) |[4] |
Causality Explained: The low aqueous solubility is due to the compound's hydrophobic chemical structure. Direct addition to buffers or cell culture media will almost certainly result in poor dissolution and precipitation. The standard and required workflow is to first create a concentrated stock solution in an organic solvent.
Q3: What is the correct way to prepare a high-concentration stock solution?
A concentrated stock in 100% DMSO is the industry-standard starting point for in vitro experiments.
Experimental Protocol: Preparing a 25 mM DMSO Stock Solution
-
Preparation: Bring the vial of solid VU0240551 and a bottle of anhydrous, cell-culture grade DMSO to room temperature.
-
Calculation: To make a 25 mM stock from 1 mg of VU0240551 (FW: 342.4 g/mol ), you will need: Volume (L) = Mass (g) / (Concentration (mol/L) * Formula Weight ( g/mol )) Volume (µL) = (0.001 g / (0.025 mol/L * 342.4 g/mol )) * 1,000,000 = 116.8 µL
-
Dissolution: Add the calculated volume of DMSO to the vial of VU0240551. Cap tightly.
-
Solubilization: Vortex thoroughly. If needed, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[1] Visually inspect to ensure no solid particles remain. The solution should be clear.
-
Storage: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes. Store at -20°C or -80°C. Manufacturer data suggests stability for at least one year at -20°C and two years at -80°C.[1]
Expert Insight (Trustworthiness): Aliquoting is critical. Repeated freeze-thaw cycles of DMSO stocks can introduce water from atmospheric condensation, which can cause the hydrophobic compound to precipitate over time.[8]
Part 2: Troubleshooting Guide for Experimental Applications
This section addresses issues that arise when diluting the primary stock solution into your experimental systems.
Q4: My compound precipitated when I added it to my cell culture medium. Why did this happen and how can I fix it?
This is a classic solubility crash. It happens when the highly concentrated DMSO stock is diluted into an aqueous environment (your media) where its solubility is drastically lower. The final concentration of DMSO in your media is a key factor.
Logical Relationship: Dilution & Precipitation
Caption: Workflow leading to compound precipitation.
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is ≤ 0.1%. Many cell types can tolerate up to 0.5%, but this must be validated. High DMSO concentrations are cytotoxic.
-
Intermediate Dilution: Do not add the concentrated stock directly to your full volume of media. Perform a serial or intermediate dilution. For example, first, dilute the 25 mM stock into a smaller volume of media or PBS to create a 100µM working solution, then add this to your final culture plate.
-
Mixing Technique: When adding the compound (either stock or intermediate dilution) to the final volume, vortex or pipette mix immediately and vigorously. This rapid dispersion prevents localized high concentrations that can initiate precipitation.
-
Temperature: Pre-warming the culture medium to 37°C can sometimes help maintain solubility compared to adding the compound to cold media.[9]
Experimental Workflow: Best Practice for Dilution
Caption: Serial dilution workflow to prevent precipitation.
Q5: I need to use VU0240551 for in vivo experiments. How should I formulate it?
Formulation for in vivo use is highly complex and requires careful consideration of the administration route (e.g., intraperitoneal, oral). Standard aqueous buffers are not suitable. Specialized vehicle formulations are necessary.
Common In Vivo Vehicle Formulations:
-
Tween/PEG/Saline: A common choice involves a multi-component system to create a stable emulsion or solution.
-
SBE-β-CD (Captisol®): Sulfobutylether-β-cyclodextrin is a modified cyclodextrin designed to solubilize hydrophobic compounds.
-
Corn Oil: For some applications, a simple oil-based vehicle can be used.
-
Example Protocol: 10% DMSO, 90% Corn Oil.[1]
-
Self-Validating System: Always prepare a small test batch of your final formulation without the animal. Let it sit at room temperature and 37°C for the planned duration of your experiment to check for stability and precipitation. A clear solution is ideal, but a fine, homogenous suspension can also be acceptable depending on the dosing method.
Q6: I'm seeing inconsistent results or lower-than-expected potency. Could this be a solubility issue?
Absolutely. If the compound is not fully dissolved, the actual concentration in solution is lower than the calculated concentration, leading to an apparent loss of potency.
Troubleshooting Inconsistent Activity:
-
Visual Inspection: Before each experiment, visually inspect your final working solution (e.g., in the culture plate) under a microscope. Look for microscopic crystalline precipitates.
-
Vehicle Controls: Ensure you are using a vehicle control (media + the final concentration of DMSO or other solvents) for every experiment.
-
Solution Freshness: Do not store dilute aqueous solutions of VU0240551.[4][10][11][12][13] Prepare them fresh for each experiment from a frozen stock. The manufacturer explicitly recommends not storing aqueous solutions for more than one day.[4]
-
Re-validate Stock Concentration: If problems persist, the issue may lie with the initial stock. Consider measuring the concentration of your stock solution via UV-Vis spectrophotometry if you have the appropriate standards and equipment.
References
-
Deisz, R. A., et al. (2014). Effects of VU0240551, a novel KCC2 antagonist, and DIDS on chloride homeostasis of neocortical neurons from rats and humans. Neuroscience, 275, 378-390. [Link]
-
Avoli, M., & de Curtis, M. (2011). KCC2 function modulates in vitro ictogenesis. Epilepsia, 52(s8), 65-69. [Link]
-
Mahadevan, V., & Woodin, M. A. (2016). Regulation of neuronal chloride homeostasis by neuromodulators. The Journal of Physiology, 594(10), 2593-2605. [Link]
-
Moore, Y. E., et al. (2017). KCC2 activity is critical in limiting the onset and severity of status epilepticus. Proceedings of the National Academy of Sciences, 114(33), E7013-E7022. [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of VU0240551, a novel KCC2 antagonist, and DIDS on chloride homeostasis of neocortical neurons from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. KCC2 activity is critical in limiting the onset and severity of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of neuronal chloride homeostasis by neuromodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KCC2 function modulates in vitro ictogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: KCC2 Blocker 1 (VU0240551) Optimization
Status: Operational | Topic: Experimental Variability in KCC2 Inhibition | Ref: SLC12A5-001
Executive Summary: The "Blocker 1" Paradox
In the context of KCC2 pharmacology, "Blocker 1" almost universally refers to VU0240551 (or its early analog ML077). While this was the first-in-class selective inhibitor allowing us to move beyond non-specific loop diuretics like furosemide, it is notorious for experimental variability .
If you are observing inconsistent data—such as "non-responders" in slice physiology, precipitation in perfusion lines, or high background in flux assays—the issue is rarely the target. The issue is likely the physicochemical properties of the compound or the thermodynamic state of your recording setup.
This guide addresses the three root causes of failure: Lipophilic Sequestration , Cytoplasmic Dialysis , and Off-Target Channelopathy .
Module 1: Chemical Handling & Solubility (The Invisible Variable)
The Problem: VU0240551 is highly lipophilic (
Diagnostic Checklist
Protocol: The "Glass-Only" Solubilization Method
To ensure 95%+ delivered concentration.
-
Stock Prep: Dissolve neat powder in 100% DMSO to 10-20 mM. Store in amber GLASS vials with Teflon-lined caps. Never store in plastic.
-
Intermediate Step (Critical): Do not drop 1
L of stock into 10 mL of buffer. The local concentration spike causes immediate precipitation.-
Correct Method: Perform a 1:10 dilution in PEG300 or Tween-80 (if assay permits) before final dilution.
-
Alternative: Vortex the buffer rapidly while injecting the DMSO stock into the center of the vortex cone.
-
-
Delivery: Use Teflon (PTFE) or glass-lined tubing for perfusion systems. If using plastic tubing, prime the line with inhibitor solution for 20 minutes (to saturate binding sites) before recording.
Figure 1: Solubilization logic flow. Direct dilution into aqueous buffer often causes micro-precipitation, while plasticware acts as a compound sink.
Module 2: Electrophysiology (The "Silent" Failure)
The Problem: Users often report "No shift in
The Solution: You must use Gramicidin Perforated Patch . This antibiotic forms pores permeable to monovalent cations (
Protocol: Gramicidin Perforated Patch for KCC2 Assessment
-
Pipette Solution:
-
Base: 140 mM KCl (or K-Gluconate depending on
target), 10 mM HEPES. -
Perforating Agent: Gramicidin (dissolved in DMSO) added to a final concentration of 20–50
g/mL. -
Note: Sonicate the Gramicidin stock briefly before adding to the pipette solution.
-
-
Tip Filling:
-
Dip the pipette tip into gramicidin-free solution for 30 seconds (to prevent seal interference).
-
Backfill the rest with the Gramicidin-containing solution.
-
-
Seal & Perforation:
-
Form a Giga-ohm seal as standard.
-
DO NOT RUPTURE the membrane.
-
Wait 20–40 minutes. Monitor the capacitive transient. As perforation occurs, series resistance (
) will drop, and the capacitive transient will become faster.
-
-
Validation:
-
Once
, measure the reversal potential of GABA ( ) by puffing muscimol or GABA. -
Apply VU0240551 (10
M). -
Success Metric: A positive shift in
(depolarization) indicates KCC2 blockade (accumulation of intracellular ).[2]
-
Figure 2: The mechanistic necessity of Perforated Patch Clamp. Whole-cell configurations override the very variable (chloride) you are trying to measure.
Module 3: Specificity & The "Upgrade" (VU0463271)
If you are using VU0240551, you must be aware of its "dirty" profile compared to newer analogs. The variability you see might be due to off-target inhibition of hERG or L-type Calcium channels.
Comparative Technical Data
| Feature | VU0240551 (Blocker 1) | VU0463271 (Optimized) | Furosemide (Legacy) |
| Primary Target | KCC2 ( | KCC2 ( | NKCC1 & KCC2 (Non-specific) |
| Selectivity | >100x vs NKCC1 | >100x vs NKCC1 | None |
| Solubility | Poor (High Precip. Risk) | Improved | High |
| Off-Targets | Inhibits hERG & L-Type | Clean profile | GABA-A (at high conc.) |
| Pharmacokinetics | Cleared rapidly (minutes) | Half-life ~40 min (IP) | Variable |
| Use Case | In vitro (Acute slices only) | In vitro & In vivo | Historical Reference |
Recommendation: If your experiment permits, transition to VU0463271 . It binds the same site but with higher affinity and significantly fewer off-target channel effects, reducing "biological noise."
FAQ: Troubleshooting Specific Symptoms
Q: I see a slow depolarization in baseline potential even without GABA stimulation. Is this KCC2 block?
A: Likely yes. KCC2 is constitutively active. Blocking it causes a slow accumulation of
Q: Can I use VU0240551 for chronic incubation (24h+)? A: Proceed with caution. Long-term inhibition of KCC2 can trigger calpain-mediated cleavage of the KCC2 protein itself. You are not just blocking the function; you might be causing the protein to degrade. Always run a Western Blot for total KCC2 to confirm protein stability if incubating >2 hours.
Q: The compound works in HEK cells but not in slices. Why?
A: Tissue penetration. VU0240551 is sticky. In a slice, it binds to the surface dead layer. Increase the flow rate of your perfusion and ensure you are recording from neurons at least 50
References
-
Delpire, E., et al. (2009). Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2.[3] Proceedings of the National Academy of Sciences.
-
Delpire, E. & Weaver, C. D. (2016). Challenges of Finding Novel Drugs Targeting the K–Cl Cotransporter.[4] ACS Chemical Neuroscience.
-
Sivakumaran, S., et al. (2015).[5][6] Selective Inhibition of KCC2 Leads to Hyperexcitability and Epileptiform Discharges in Hippocampal Slices and In Vivo.[5][6] Journal of Neuroscience.[7]
-
Deisz, R. A., et al. (2014).[7] Effects of VU0240551, a novel KCC2 antagonist, and DIDS on chloride homeostasis of neocortical neurons.[7][8] Neuroscience.[3][7][9][10][11]
-
Khirug, S., et al. (2005). Distinct properties of chromosomal and telomeric KCC2 in the regulation of intracellular chloride. (Methodology for Gramicidin Patch). Journal of Neuroscience.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Conditional deletion of KCC2 impairs synaptic plasticity and both spatial and nonspatial memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of KCC2 Leads to Hyperexcitability and Epileptiform Discharges in Hippocampal Slices and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of VU0240551, a novel KCC2 antagonist, and DIDS on chloride homeostasis of neocortical neurons from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Making sure you're not a bot! [helda.helsinki.fi]
- 11. researchgate.net [researchgate.net]
Technical Support Center: KCC2 Blocker Protocol Refinement
Welcome to the technical support center for KCC2 blocker protocols. This guide is designed for researchers, scientists, and drug development professionals who are utilizing KCC2 inhibitors in their experiments. As a self-validating system, the information herein is structured to provide not just procedural steps, but the critical scientific reasoning behind them, ensuring your experiments are robust, reproducible, and correctly interpreted.
Section 1: Foundational Knowledge & Core Concepts (FAQs)
This section addresses the fundamental questions researchers have about targeting the KCC2 cotransporter.
Q1: What is the primary mechanism of action for KCC2 blockers?
The K+/Cl- cotransporter 2 (KCC2) is a neuron-specific protein crucial for extruding chloride (Cl-) ions from the cell.[1][2] This action establishes a low intracellular Cl- concentration, which is fundamental for the hyperpolarizing (inhibitory) function of GABAA and glycine receptors in mature neurons.[3][4][5] KCC2 blockers, such as the widely-used compound VU0463271, are direct inhibitors of this transport activity.[6] By binding to the transporter, they prevent the outward movement of K+ and Cl-, leading to an accumulation of intracellular Cl-.[7] This elevation shifts the reversal potential for GABA (EGABA) to more depolarized values, diminishing or even reversing the inhibitory effect of GABAergic signaling.[7]
Q2: Why is KCC2 a critical target in neuroscience research?
KCC2 is a pivotal regulator of neuronal inhibition. Its dysfunction, or "hypofunction," is implicated in a wide array of neurological and psychiatric disorders, including epilepsy, neuropathic pain, autism spectrum disorders, and spasticity following spinal cord injury.[1][2][8][9][10] In these conditions, impaired Cl- extrusion leads to an imbalance of excitation and inhibition (E/I imbalance) in neuronal circuits.[1][2] Therefore, inhibiting KCC2 in experimental models is a powerful tool to mimic these pathological states and investigate their underlying mechanisms. Conversely, developing molecules that enhance KCC2 function is a significant therapeutic goal.[9][11]
Q3: What are the expected downstream functional consequences of KCC2 inhibition in mature neurons?
The primary and most direct consequence is a depolarizing shift in EGABA .[7] This means that the activation of GABAA receptors will cause a less hyperpolarizing, or even a depolarizing, flow of ions. Functionally, this translates to:
-
Reduced Synaptic Inhibition: The strength of inhibitory postsynaptic potentials (IPSPs) is weakened.
-
Neuronal Hyperexcitability: With inhibition compromised, neurons are more likely to fire action potentials.[7]
-
Seizure-like Activity: In network preparations like brain slices or in vivo, potent KCC2 inhibition can induce epileptiform discharges.[6][7]
It is critical to understand that KCC2 inhibition does not directly excite neurons; it removes the brakes, making them more susceptible to excitatory inputs.
Diagram 1: KCC2-Mediated Chloride Homeostasis and Inhibition
Caption: KCC2 uses the K+ gradient to extrude Cl-, enabling GABA-A receptor-mediated hyperpolarization. Blockers prevent this, causing Cl- accumulation.
Section 2: Experimental Planning & Protocol Design
Success with KCC2 blockers begins with careful planning. This section guides you through preparing your reagents and designing robust experiments.
Q4: What are the critical parameters for dissolving and storing KCC2 blockers like VU0463271?
Causality: The solubility and stability of your inhibitor are paramount for accurate and reproducible dosing. Compound precipitation can lead to a dramatic underestimation of the effective concentration and inconsistent results.
-
Solvent Choice: VU0463271 is highly soluble in Dimethyl Sulfoxide (DMSO). It is standard practice to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Working Dilution: When preparing your final working concentration in aqueous buffer (e.g., aCSF), ensure the final DMSO concentration is kept low (typically <0.1%) to avoid solvent-induced artifacts.[6] It is crucial to add the DMSO stock to the buffer while vortexing to prevent the compound from precipitating. If you observe any cloudiness, the compound may have crashed out of solution.[12]
Protocol 2.1: Preparation of KCC2 Blocker Stock Solutions (Example: VU0463271)
-
Objective: To prepare a 25 mM stock solution of VU0463271 (M.W. 382.5 g/mol ) in DMSO.
-
Materials:
-
VU0463271 powder
-
100% DMSO (Anhydrous/Molecular Biology Grade)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 1 mg of VU0463271 powder.
-
According to the supplier's datasheet, to make a 25 mM solution with 1 mg of powder, you will need to add 105 µL of DMSO.
-
Add 105 µL of 100% DMSO to the vial containing the powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used if dissolution is slow.[12]
-
Aliquot the stock solution into smaller volumes (e.g., 10 µL) in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
-
Q5: How do I determine the optimal working concentration?
Causality: The reported IC50 (the concentration that inhibits 50% of transporter activity) is determined in specific assay systems and may not directly translate to your experimental model. Cell type, expression levels of KCC2, and tissue penetration (in slices) all influence the required concentration.
-
Start with the Literature: For VU0463271, the reported IC50 is ~61 nM.[6] However, functional cellular and slice experiments often require higher concentrations, typically in the range of 1-10 µM, to achieve full blockade.[6][7]
-
Perform a Dose-Response Curve: The most rigorous approach is to test a range of concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM) and measure your desired functional outcome (e.g., the shift in EGABA). This will establish the effective concentration range for your specific preparation.
-
Self-Validation: Your protocol is self-validating when you can demonstrate a saturating effect, where increasing the blocker concentration further produces no additional change in the measured outcome.
Q6: What are the recommended negative and positive controls?
Causality: Controls are non-negotiable for validating that your observed effects are due to specific KCC2 inhibition and not an artifact.
-
Vehicle Control (Mandatory): Always include a condition where you apply the same final concentration of the solvent (e.g., 0.1% DMSO) without the drug. This controls for any effects of the solvent itself on your preparation.[6]
-
Positive Functional Control: The "positive control" is the experiment itself—demonstrating a predictable physiological change. A key validation is to show that the effect of the KCC2 blocker is dependent on GABAA receptor activation. This can be done by co-applying the KCC2 blocker with a GABAA receptor antagonist (like bicuculline or SR95531). In this condition, the KCC2 blocker should have no effect on seizure-like activity, confirming its mechanism is GABA-dependent.[6]
-
Control for Off-Target Effects: While VU0463271 is highly selective for KCC2 over the related transporter NKCC1, no drug is perfectly specific. If you suspect off-target effects, consider using a structurally different KCC2 inhibitor to see if it phenocopies the results.
Section 3: Troubleshooting Common Experimental Issues
Even with careful planning, challenges can arise. This section provides a logical framework for troubleshooting.
Q7: I'm not seeing the expected physiological effect (e.g., depolarizing GABA shift). What could be wrong?
This is a common issue that can often be traced back to one of several key areas.
Diagram 2: Troubleshooting Logic for No-Effect Scenarios
Caption: A logical flowchart to diagnose why a KCC2 blocker experiment might not be yielding the expected results.
Q8: I'm observing unexpected or off-target effects. How can I validate specificity?
Causality: Specificity is the cornerstone of pharmacological experiments. You must prove the observed effect is mediated by the intended target.
-
Confirm GABA-Dependence: As mentioned in Q6, pre-application of a GABAA receptor antagonist should prevent the effects of the KCC2 blocker. If it doesn't, the effect is not mediated by a change in GABAergic signaling.[6]
-
Occlusion Experiment: The effects of KCC2 inhibition can be occluded by artificially raising the extracellular potassium concentration ([K+]o). High [K+]o can reverse the KCC2 transporter's direction or eliminate the K+ gradient it depends on, rendering the blocker's effect moot.[4][7] If your blocker still has an effect in high [K+]o, it may be acting via an off-target mechanism.
-
Consult Off-Target Panels: For well-characterized drugs like VU0463271, screening data against other receptors and channels is often available. It shows no activity against a large panel of GPCRs and ion channels, but some minor activity at other targets has been noted at high concentrations.[7]
Q9: My cells are showing signs of toxicity. What are potential causes and solutions?
-
Solvent Toxicity: Ensure your final DMSO concentration is below 0.1-0.5%. Higher concentrations can be toxic to many cell types. Run a vehicle-only control for the full duration of your experiment to check for solvent-induced toxicity.
-
Compound Precipitation: If the blocker precipitates out of solution, these microcrystals can be cytotoxic. Visually inspect your media for any signs of precipitation. If this is an issue, you may need to lower the working concentration or revise your dilution protocol.
-
On-Target Toxicity: Remember that blocking KCC2 induces hyperexcitability. In long-term experiments, this can lead to excitotoxicity. This is an "on-target" effect. Assess whether the duration of your experiment can be shortened.
Section 4: Key Experimental Protocol
This section provides a detailed methodology for a gold-standard assay to validate KCC2 inhibition.
Protocol 4.1: Validating KCC2 Inhibition using Gramicidin-Perforated Patch-Clamp
Causality: Standard whole-cell patch-clamp dialysis the cell's contents, including its native chloride, with the pipette solution. This makes it impossible to accurately measure the true EGABA. The gramicidin-perforated patch technique creates small pores in the cell membrane that are permeable to monovalent cations (like K+ and Na+) but impermeable to larger anions like Cl-.[13] This allows you to electrically access the cell while preserving the endogenous intracellular chloride concentration, which is essential for studying KCC2 function.[7]
-
Objective: To measure the shift in the GABAA reversal potential (EGABA) in a cultured neuron following application of a KCC2 blocker.
-
Materials:
-
Cultured neurons (e.g., primary hippocampal neurons)
-
Standard patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries
-
External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.
-
Pipette Solution: K-Gluconate based, containing (in mM): 135 K-Gluconate, 10 KCl, 10 HEPES, 0.1 EGTA.
-
Gramicidin Stock: 2-5 mg/mL in DMSO.
-
Final Pipette Solution: Add gramicidin stock to the pipette solution immediately before use to a final concentration of 20-50 µg/mL. Sonicate for 1 minute.
-
-
Procedure:
-
Back-fill the tip of a patch pipette (3-5 MΩ resistance) with the gramicidin-free pipette solution.
-
Carefully back-fill the rest of the pipette with the freshly prepared gramicidin-containing solution, avoiding air bubbles. This "tip-dipping" method prevents gramicidin from interfering with the initial seal formation.
-
Approach a neuron and form a gigaohm (>1 GΩ) seal.
-
Monitor the access resistance. It will gradually decrease over 15-30 minutes as gramicidin pores incorporate into the membrane patch. Wait for the access resistance to stabilize (typically < 50 MΩ) before recording.
-
Switch to voltage-clamp mode and hold the neuron at -60 mV.
-
Apply a brief puff of a GABAA agonist (e.g., 10 µM muscimol or GABA) while holding the cell at different membrane potentials (e.g., from -90 mV to -40 mV in 10 mV steps).
-
Measure the peak current at each holding potential and plot the current-voltage (I-V) relationship. The voltage at which the current reverses direction (crosses the 0 pA axis) is your baseline EGABA.
-
Perfuse the KCC2 blocker (e.g., 10 µM VU0463271) onto the neuron for 5-10 minutes.
-
Repeat the voltage-step protocol (steps 6-7) to determine the new EGABA in the presence of the blocker.
-
Expected Result: A significant positive (depolarizing) shift in EGABA (e.g., from -75 mV to -60 mV) confirms effective KCC2 inhibition.[7]
-
Washout: If the blocker is reversible, perfusing with drug-free aCSF should allow EGABA to return toward baseline values.[7]
-
Section 5: Data Summary
Table 1: Comparative Analysis of Common KCC2 Inhibitors
| Compound | Reported IC50 | Selectivity vs. NKCC1 | Key Features & Notes |
| VU0463271 | ~61 nM[6] | >100-fold[6] | Potent and selective. The current gold standard for experimental KCC2 inhibition. Reversible.[7] |
| Furosemide | High µM to mM[10][11] | Poor | Non-selective loop diuretic. Inhibits KCCs, NKCCs, and has other off-target effects. Its use as a specific KCC2 tool is not recommended.[7][10] |
| DIOA | High µM | Poor | An older compound with poor specificity and known effects on cell viability.[10][11] Not recommended for specific KCC2 inhibition. |
Section 6: References
-
Sivakumaran, S., et al. (2015). Selective Inhibition of KCC2 Leads to Hyperexcitability and Epileptiform Discharges in Hippocampal Slices and In Vivo. The Journal of Neuroscience, 35(21), 8291–8296. [Link]
-
Kelley, M. R., et al. (2015). Selective Inhibition of KCC2 Leads to Hyperexcitability and Epileptiform Discharges in Hippocampal Slices and In Vivo. Journal of Neuroscience, 35(21), 8291-8296. [Link]
-
Axonis Therapeutics. (n.d.). Target Biology: KCC2. Retrieved February 4, 2026, from [Link]
-
Pinson, M. R., et al. (2022). Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons. Frontiers in Cellular Neuroscience, 16, 888700. [Link]
-
Liu, S., et al. (2022). Cryo-EM structures of the human K+-Cl- cotransporter KCC1. ResearchGate. [Link]
-
Pressey, S. N., et al. (2024). Development of KCC2 therapeutics to treat neurological disorders. Frontiers in Molecular Neuroscience, 17, 1352906. [Link]
-
Pressey, S. N., et al. (2024). Development of KCC2 therapeutics to treat neurological disorders. PubMed Central. [Link]
-
Delpire, E., & Subramanya, A. (2015). Challenges of Finding Novel Drugs Targeting the K–Cl Cotransporter. ACS Chemical Neuroscience, 6(8), 1262–1264. [Link]
-
Chen, J., et al. (2019). Identification of KCC2 Mutations in Human Epilepsy Suggests Strategies for Therapeutic Transporter Modulation. Frontiers in Cellular Neuroscience, 13, 145. [Link]
-
Delpire, E., & Subramanya, A. (2015). Challenges of finding novel drugs targeting the K-Cl cotransporter. PubMed Central. [Link]
-
Pinson, M. R., et al. (2022). Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons. PubMed Central. [Link]
-
Chamma, I., et al. (2012). Role of the neuronal K-Cl co-transporter KCC2 in inhibitory and excitatory neurotransmission. Frontiers in Cellular Neuroscience, 6, 5. [Link]
-
Kelley, M. R., et al. (2018). Loss of KCC2 in GABAergic Neurons Causes Seizures and an Imbalance of Cortical Interneurons. Frontiers in Cellular Neuroscience, 12, 203. [Link]
-
Smith, J. D. (2026). Neuroinflammatory Biomarkers in Chronic Low Back Pain: Mechanisms, Clinical Evidence, and Translational Challenges. Preprints.org. [Link]
-
Rivera, C., et al. (2005). Two developmental switches in GABAergic signalling: the K+–Cl− cotransporter KCC2 and carbonic anhydrase CAVII. PubMed Central. [Link]
-
Lee, H. H. C., & Woodin, M. A. (2010). Hyperpolarizing GABAergic transmission depends on KCC2 function and membrane potential. ResearchGate. [Link]
-
Sophion Bioscience. (n.d.). Perforated patch clamp recordings on Qube 384. Retrieved February 4, 2026, from [Link]
Sources
- 1. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 2. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of KCC2 Mutations in Human Epilepsy Suggests Strategies for Therapeutic Transporter Modulation [frontiersin.org]
- 4. Role of the neuronal K-Cl co-transporter KCC2 in inhibitory and excitatory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Loss of KCC2 in GABAergic Neurons Causes Seizures and an Imbalance of Cortical Interneurons [frontiersin.org]
- 6. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Inhibition of KCC2 Leads to Hyperexcitability and Epileptiform Discharges in Hippocampal Slices and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonis.us [axonis.us]
- 9. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
- 10. Challenges of finding novel drugs targeting the K-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. sophion.com [sophion.com]
Technical Support Center: Interpreting Unexpected Results with KCC2 Blocker 1
Introduction: The KCC2 Context
You are likely using "KCC2 Blocker 1" to inhibit the neuron-specific potassium-chloride cotransporter (KCC2/SLC12A5). Under normal physiological conditions in mature neurons, KCC2 extrudes chloride (
The Expected Result: Application of a KCC2 blocker should lead to an accumulation of
The Reality: Researchers often encounter "no effect," "paradoxical effects," or "assay mismatch."[1] This guide diagnoses those anomalies based on three pillars: Developmental Biology , Electrophysiological Artifacts , and Compound Chemistry .[1]
Module 1: The "No Effect" Phenotype (Biological Context)[1]
Q: I applied the blocker, but did not shift. Is the compound inactive?
Diagnosis: The most common cause is insufficient KCC2 expression in your model system.
Explanation: KCC2 expression is developmentally regulated.[1][3][4] In immature neurons (e.g., embryonic to early postnatal rodents, or early-stage iPSC-derived neurons), KCC2 levels are naturally low.[1] These neurons rely on NKCC1, which imports chloride, keeping
The "GABA Switch" Mechanism:
Figure 1: The developmental "GABA Switch" dictates the efficacy of KCC2 blockade. In immature neurons, the target is absent or sub-functional.
Actionable Steps:
-
Verify Age: Ensure rodent neurons are >P14 (in vitro days in vitro [DIV] do not always perfectly mirror in vivo maturation).
-
Validate Expression: Perform Western Blot or ICC for SLC12A5 (KCC2).[1] If KCC2 is absent, the blocker has no target.[1]
-
Check NKCC1: If your neurons are immature, use Bumetanide (NKCC1 blocker) as a positive control; it should hyperpolarize
in these cells.[1]
Module 2: The "False Negative" (Electrophysiology Artifacts)
Q: My Western Blot shows KCC2, but Whole-Cell Patch Clamp shows no effect. Why?
Diagnosis: You are likely experiencing chloride washout (dialysis) .[1]
Explanation: In standard whole-cell patch clamp, the pipette solution rapidly dialyzes with the cytoplasm.[1] If your pipette contains a fixed concentration of chloride (e.g., 10 mM or 130 mM), you are setting the
The Solution: Gramicidin Perforated Patch
You must use a perforated patch technique.[1][5][6] Gramicidin forms pores permeable only to monovalent cations (
| Feature | Whole-Cell Patch | Gramicidin Perforated Patch |
| Cytoplasmic Access | Low resistance, full dialysis | High resistance, cation-only access |
| Determined by Pipette Solution | Determined by Native Transporters (KCC2) | |
| KCC2 Blocker Sensitivity | None (Clamped) | High (Physiological) |
| Technical Difficulty | Moderate | High (Unstable access) |
Protocol: Gramicidin Perforated Patch for KCC2 Assessment
-
Stock: Dissolve Gramicidin (50 mg/mL) in DMSO.
-
Pipette Sol: Dilute to 50–100 µg/mL in high
pipette solution just before use. -
Gigaseal: Form a seal but DO NOT SUCTION to break the membrane.[1]
-
Wait: Monitor access resistance (
). It should drop gradually over 20–40 minutes as pores form.[1] -
Validation: Once
, record by puffing GABA at different holding potentials.[1] -
Experiment: Perfuse "KCC2 Blocker 1". A positive shift in
(e.g., from -70mV to -50mV) confirms activity.[1]
Module 3: Assay Mismatches (Flux vs. E-Phys)
Q: The compound works in Thallium ( ) Flux assays but fails in electrophysiology (or vice versa).
Diagnosis: Mechanism of Action differences or Solubility issues .[1]
Explanation:
-
Thallium Flux: Measures the transport of
(a surrogate) through the KCC2 protein. It measures translocation capability .[1] -
Electrophysiology: Measures the consequence of transport (
shift).[1] -
Discrepancy: A compound might bind KCC2 and stop
flux (positive hit) but, due to off-target effects on leak channels or pumps, fail to shift in a complex neuron. Conversely, highly lipophilic blockers (like VU0240551) can precipitate in the complex saline of a patch bath, showing "no effect" in e-phys despite working in the simplified buffer of a plate reader.
Troubleshooting Workflow:
Figure 2: Decision tree for isolating the cause of experimental failure.
References
-
Delpire, E., et al. (2009).[1] "Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2."[7] Proceedings of the National Academy of Sciences, 106(13), 5383-5388. Link[1]
-
Key Finding: Characterization of VU0240551 as a specific KCC2 antagonist.[8]
-
-
Rivera, C., et al. (1999).[1] "The K+/Cl- co-transporter KCC2 renders GABA hyperpolarizing during neuronal maturation."[3][8] Nature, 397(6716), 251-255.[1] Link
-
Key Finding: Establishes the developmental upregulation of KCC2 as the cause of the GABA switch.[9]
-
-
Deisz, R. A., et al. (2014).[1][10] "Effects of VU0240551, a novel KCC2 antagonist, and DIDS on chloride homeostasis of neocortical neurons from rats and humans."[10] Neuroscience, 277, 831-841.[1][10] Link
- Key Finding: Demonstrates the necessity of using specific blockers to isol
-
Khirug, S., et al. (2005).[1] "Distinct properties of functional KCC2 expression in immature mouse hippocampal neurons in culture and in acute slices." European Journal of Neuroscience, 21(4), 899-904.[1] Link[1]
- Key Finding: Validates the use of gramicidin perforated p
Sources
- 1. Cell-based potassium-chloride transporter assay using FLIPR Potassium Assay Kit [moleculardevices.com]
- 2. axonis.us [axonis.us]
- 3. KCC2 expression in immature rat cortical neurons is sufficient to switch the polarity of GABA responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [helda.helsinki.fi]
- 7. Preclinical insights into therapeutic targeting of KCC2 for disorders of neuronal hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Effects of VU0240551, a novel KCC2 antagonist, and DIDS on chloride homeostasis of neocortical neurons from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to KCC2 Blockers: Potency, Selectivity, and Experimental Application
Executive Summary
The potassium-chloride cotransporter 2 (KCC2), encoded by SLC12A5, is the primary chloride extruder in mature neurons, critical for maintaining the low intracellular chloride concentration (
This guide provides an objective technical comparison of available KCC2 blockers. The current gold standard for KCC2 inhibition is VU0463271 , which offers nanomolar potency (IC
Mechanistic Overview: KCC2 vs. NKCC1
To select the correct blocker, one must understand the opposing roles of KCC2 and NKCC1 in neuronal chloride homeostasis.
-
NKCC1 (Importer): Uses the Na
gradient to accumulate Cl inside the cell. High expression in immature neurons leads to depolarizing (excitatory) GABA responses. -
KCC2 (Extruder): Uses the K
gradient to extrude Cl from the cell. High expression in mature neurons lowers , establishing the gradient for inhibitory GABA responses.
Diagram 1: Cation-Chloride Cotransporter Dynamics
Caption: Opposing functions of NKCC1 (Cl- uptake) and KCC2 (Cl- extrusion). VU0463271 selectively targets KCC2, while Bumetanide targets NKCC1.
Comparative Analysis of KCC2 Blockers
The following table synthesizes IC
Table 1: Potency and Selectivity Profile[1]
| Compound | KCC2 IC | NKCC1 IC | Selectivity (KCC2 vs NKCC1) | Key Characteristics |
| VU0463271 | 61 nM | > 10 µM | > 100-fold | Gold Standard. Highly selective; widely used in slice physiology and in vivo studies. |
| ML077 | 537 nM | > 50 µM | > 100-fold | Precursor to VU0463271. Good selectivity but lower potency. |
| VU0240551 | 568 nM | > 50 µM | > 100-fold | Early specific inhibitor. Warning: Inhibits hERG and L-type Ca |
| Furosemide | ~25–100 µM | ~5–10 µM | None (Favors NKCC1) | "Dirty" drug. Blocks both transporters; historically used but obsolete for specific KCC2 study. |
| Bumetanide | > 200 µM | 0.1–0.5 µM | Selectivity for NKCC1 | Inactive on KCC2 at physiological doses. Used as a negative control to rule out NKCC1 effects. |
| DIOA | ~20–100 µM* | Variable | Poor | Non-selective. Often toxic to cells and affects other ion channels. Not recommended. |
*Note: DIOA does not have a consistent nanomolar IC
Technical Insights
The VU Series (VU0463271 & ML077)
Developed by the Vanderbilt Center for Neuroscience Drug Discovery, these compounds revolutionized the field. VU0463271 is the optimized probe. Unlike loop diuretics, it binds to a unique site on the KCC2 protein.
-
Usage Tip: Due to its high potency, VU0463271 is typically used at 100 nM to 1 µM in slice recordings to ensure complete block without off-target effects.
The Loop Diuretics (Furosemide & Bumetanide)
-
Furosemide is frequently misused in KCC2 literature. Because it inhibits NKCC1 more potently than KCC2, any effect observed with Furosemide cannot be attributed solely to KCC2 blockade.
-
Bumetanide is the critical control. If an effect is blocked by Bumetanide (10 µM), it is mediated by NKCC1, not KCC2.
Experimental Protocol: Thallium Flux Assay
The standard method for determining KCC2 IC
Diagram 2: Thallium Flux Workflow
Caption: High-Throughput Screening workflow for KCC2 inhibition using Tl+ flux.
Step-by-Step Methodology
-
Cell Culture: Use HEK293 cells stably or transiently expressing rat or human KCC2.
-
Control: Use mock-transfected HEK293 cells to determine background Tl
leak (which should be negligible compared to KCC2-mediated flux).
-
-
Dye Loading:
-
Remove culture media and wash cells with assay buffer (chloride-free helps maximize the gradient, though physiological buffer is often used).
-
Incubate with Tl
-sensitive dye (e.g., Thallos, ION Biosciences) for 45 minutes at 37°C.
-
-
Compound Treatment:
-
Add the test compound (e.g., VU0463271) dissolved in DMSO.
-
Critical: Final DMSO concentration must be <0.5% to avoid non-specific membrane permeabilization.
-
Incubate for 15–20 minutes to allow equilibrium binding.
-
-
Assay Execution:
-
Inject stimulus buffer containing Tl
SO (typically 2–5 mM). -
Record fluorescence kinetics immediately. KCC2 activity is defined as the initial slope of the fluorescence increase.
-
-
Data Analysis:
-
Normalize the slope to Vehicle (0% inhibition) and Fully Inhibited (100% inhibition, e.g., using 100 µM Furosemide or high-dose VU0463271) controls.
-
Fit data to a sigmoidal dose-response curve to calculate IC
.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
References
-
Delpire, E., et al. (2012). "Further optimization of the K-Cl cotransporter KCC2 antagonist ML077: development of a highly selective and more potent in vitro probe." Proceedings of the National Academy of Sciences.
- Key Data: Establishes VU0463271 IC
-
Sivakumaran, S., et al. (2015). "Selective inhibition of KCC2 leads to hyperexcitability and epileptiform discharges in hippocampal slices and in vivo." Journal of Neuroscience.
-
Key Data: Validates VU0463271 use in slice physiology and demonstrates the functional consequence of specific KCC2 blockade.[3]
-
-
Delpire, E., & Weaver, C. D. (2016). "Challenges of finding KCC2 activators for the treatment of neurological disorders." Neuropharmacology.
- Key Data: Discusses the limitations of older compounds like DIOA and Furosemide.
-
Payne, J. A., et al. (2003). "Cation-chloride cotransporters in neuronal communication, development and trauma." Trends in Neurosciences.
- Key Data: Foundational review on KCC2/NKCC1 physiology and the effects of loop diuretics.
-
Zhang, D., et al. (2020). "Thallium Flux Assay for Measuring the Activity of Cation-Chloride Cotransporters." Bio-protocol.
- Key Data: Detailed protocol for the Tl+ flux assay described above.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
